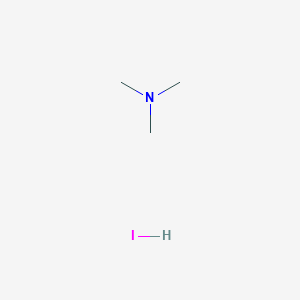
Trimethylamine hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylammonium iodide is a quaternary ammonium salt with the chemical formula ( \text{(CH}_3\text{)}_3\text{N}+\text{I}- ). It is a crystalline solid that is soluble in water and is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylammonium iodide can be synthesized through the reaction of trimethylamine with iodomethane. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}+\text{I}- ]
Industrial Production Methods
In industrial settings, the production of trimethylammonium iodide involves large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to produce alkenes.
Complex Formation: It can form complexes with other compounds, such as TCNQ, resulting in materials with unique electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Hofmann Elimination: Typically involves heating with silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted ammonium salts.
Elimination: Produces alkenes and tertiary amines.
Applications De Recherche Scientifique
Trimethylammonium iodide is used in a wide range of scientific research applications:
Chemistry: As a phase-transfer catalyst in organic synthesis.
Biology: Studied for its interactions with biological membranes and its potential as a biocide.
Medicine: Investigated for its use in reducing intraocular pressure in glaucoma patients.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of trimethylammonium iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts membrane integrity by incorporating into the lipid bilayer, leading to the inhibition of essential cellular processes . This disruption can result in the leakage of cellular contents and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetra-n-butylammonium iodide: Another quaternary ammonium salt with similar properties but different applications.
(Ferrocenylmethyl)trimethylammonium iodide: A compound with a ferrocenyl group, used in specialized chemical applications.
Uniqueness
Trimethylammonium iodide is unique due to its relatively simple structure and wide range of applications. Its ability to participate in various chemical reactions and its effectiveness as a phase-transfer catalyst make it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
20230-89-1 |
|---|---|
Formule moléculaire |
C3H10IN |
Poids moléculaire |
187.02 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;hydroiodide |
InChI |
InChI=1S/C3H9N.HI/c1-4(2)3;/h1-3H3;1H |
Clé InChI |
CURCMGVZNYCRNY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.I |
Numéros CAS associés |
75-50-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



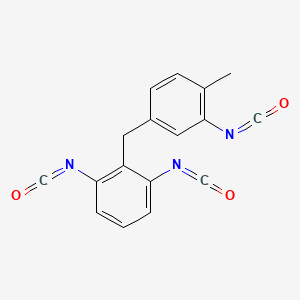

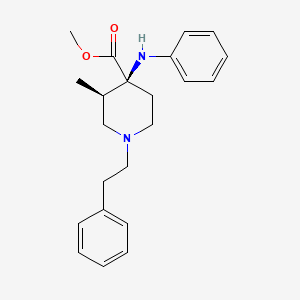

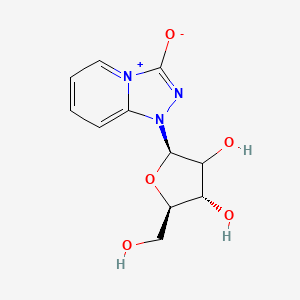
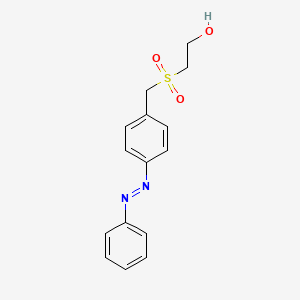
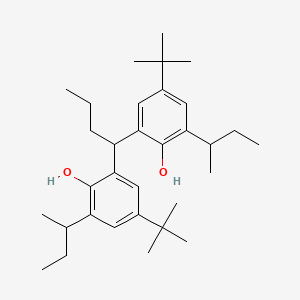
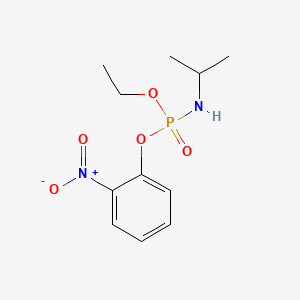
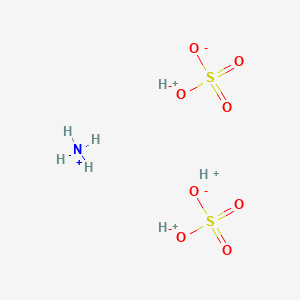
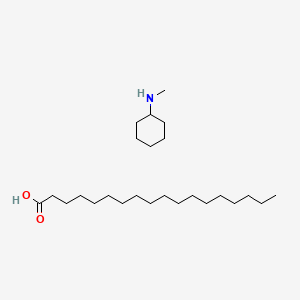

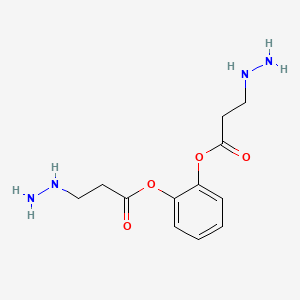
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
